1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone
Description
1-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety via a methylene bridge, with a phenylethanone group attached to the piperazine nitrogen. The benzimidazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and receptor modulation activities . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related derivatives .
Properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-20(23)16-24-11-13-25(14-12-24)21(26)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAMIJMVBLMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation of the benzimidazole: The benzimidazole is then alkylated using a suitable alkyl halide, such as methyl iodide, to introduce the 1-methyl group.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling of the benzimidazole and piperazine: The alkylated benzimidazole is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the phenylethanone group: Finally, the phenylethanone group is introduced via a Friedel-Crafts acylation reaction using acetophenone and an appropriate Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures . Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted benzimidazole and piperazine compounds .
Scientific Research Applications
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
- Benzothiazole-Piperazine-Triazole Hybrids (e.g., Compound 5k): These hybrids replace the benzimidazole with a benzothiazole ring and incorporate a triazole linker. Compound 5k (EI-MS: 490.13) shows a molecular weight ~10% lower than the target compound (estimated ~400–450 Da), with distinct C/N ratios (56.31% C, 22.84% N vs. benzimidazole derivatives) .
- Imidazole-Bipyridine Derivatives (e.g., N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine): The bipyridine system introduces planar aromaticity and metal-coordination capabilities absent in the target compound. Fluorescence properties reported for this derivative suggest applications in imaging, unlike the phenylethanone-based target .
Substituent Variations
- The benzyl group enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), affecting blood-brain barrier penetration .
- Urea-Linked Piperazine-Thiazoles (e.g., Compound 11a–11o): These compounds feature urea linkers and thiazole rings, yielding higher molecular weights (e.g., 484.2–602.2 Da) and diverse substituents (e.g., CF₃, Cl).
Pharmacological Probes
- The methoxy group enhances solubility (logS ≈ -3.5 vs. -4.2 for non-polar analogues), suggesting tailored pharmacokinetics .
- Anticancer Benzimidazole Derivatives (e.g., Compound 103): A piperidine-linked benzimidazole with a 91% synthesis yield demonstrates potent anticancer activity, highlighting the importance of the benzimidazole core. The target compound’s phenylethanone may offer similar efficacy with reduced off-target effects due to altered steric demands .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
